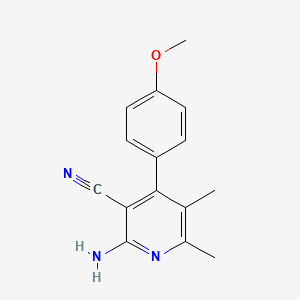
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a methoxyphenyl group, and two methyl groups attached to the nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile typically involves a multi-component reaction. One common method is the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This reaction is often catalyzed by guanidine hydrochloride, which serves as an effective organo-catalyst . The reaction conditions are mild, typically conducted at around 80°C, and the reaction time is relatively short, approximately 0.55 hours . The process yields high purity products with yields up to 96% .
Industrial Production Methods
Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic molecules, which are valuable in drug discovery and development.
Material Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-amino-4-(4-methoxyphenyl)-5,6-dimethylnicotinonitrile: shares structural similarities with other nicotinonitrile derivatives, such as 2-amino-4,6-disubstituted-3-cyanopyridine derivatives.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: and 2-methoxy-5-((phenylamino)methyl)phenol are related compounds that also contain methoxyphenyl groups and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
特性
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-5,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-9-10(2)18-15(17)13(8-16)14(9)11-4-6-12(19-3)7-5-11/h4-7H,1-3H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDLSAFCVCBSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~3~-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5702729.png)
![5-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B5702735.png)
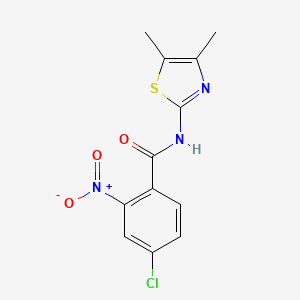
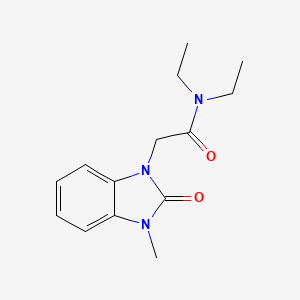
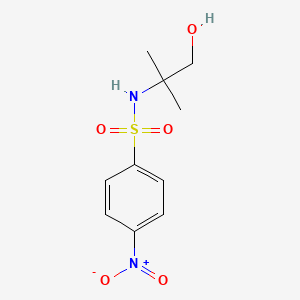
![[(6-Bromo-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)
![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5702802.png)
![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B5702812.png)
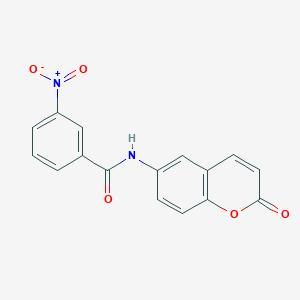
![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![1-[4-ACETYL-1-(3-AMINO-4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE](/img/structure/B5702837.png)
![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)
